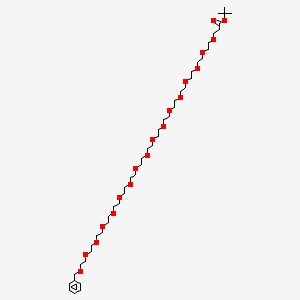

![molecular formula C29H38N2O6 B11929926 (2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)

(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atrasentan is a potent and selective oral endothelin A receptor antagonist. It is primarily being investigated for its potential to treat various kidney diseases, including IgA nephropathy and diabetic kidney disease . Atrasentan has also been studied for its effects on certain types of cancer, such as non-small cell lung cancer .

Vorbereitungsmethoden

The preparation of atrasentan involves several synthetic routes. One method starts with heliotropin, which reacts with malonic acid to generate substituted benzene acrylic acid. This intermediate is then esterified to obtain substituted benzene acrylic acid methyl ester. The methyl ester undergoes cyclization, hydrogenation, substitution, and hydrolyzation to yield atrasentan . This method is noted for its mild reaction conditions, simplicity, low cost, and high yield .

Analyse Chemischer Reaktionen

Atrasentan undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential in modifying the functional groups of atrasentan.

Substitution: Common reagents used in substitution reactions include butylamine and substituted-nitrobenzene.

Cyclization and Hydrolyzation: These reactions are crucial in forming the final structure of atrasentan.

Wissenschaftliche Forschungsanwendungen

Atrasentan has a wide range of scientific research applications:

Medicine: It is being investigated for its potential to treat IgA nephropathy, diabetic kidney disease, and certain types of cancer .

Biology: Atrasentan’s role as an endothelin A receptor antagonist makes it a valuable tool in studying endothelin-induced cell proliferation and proteinuria

Chemistry: Its unique structure and reactivity make it an interesting compound for synthetic and mechanistic studies.

Wirkmechanismus

Atrasentan works by selectively blocking the endothelin A receptor, which is implicated in the development of proteinuria and subsequent kidney damage . This mechanism makes atrasentan a potent candidate for reducing proteinuria and potentially preserving kidney function . The molecular targets and pathways involved include the endothelin-1 receptor, which plays a significant role in kidney inflammation and fibrosis .

Vergleich Mit ähnlichen Verbindungen

Atrasentan is compared with other endothelin receptor antagonists such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension due to their vasoconstrictive properties, atrasentan is unique in its ability to block endothelin-induced cell proliferation . Other similar compounds include:

- Sitaxentan

- Ambrisentan

- Bosentan

These compounds share similar mechanisms but differ in their specific applications and effects .

Eigenschaften

Molekularformel |

C29H38N2O6 |

|---|---|

Molekulargewicht |

510.6 g/mol |

IUPAC-Name |

(2S,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28-/m1/s1 |

InChI-Schlüssel |

MOTJMGVDPWRKOC-XTBZXYEFSA-N |

Isomerische SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Kanonische SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)

![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)

![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)